Libexin

Catalog No.
S533091
CAS No.
982-43-4
M.F
C23H28ClN3O
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Libexin

CAS Number

982-43-4

Product Name

Libexin

IUPAC Name

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride

Molecular Formula

C23H28ClN3O

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H

InChI Key

ONTOFAWPPHNLML-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

Lomapect; Libexin; HK 256; HK-256; HK256; Toparten; Prenoxdiazine hydrochloride;

Canonical SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Description

The exact mass of the compound Libexin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antitussive Effect

    Some studies suggest that Libexin may work by acting on the central nervous system, specifically the cough center in the medulla oblongata. This could help to reduce the urge to cough. However, the exact mechanism of action remains unclear. Source: Fifteen years of experience on the use of Libexin tablets. Ther Hung. 1989;37(1):50-4.: )

  • Respiratory Function

    A small study published in 1989 indicated that Libexin may not depress respiration and might even improve respiratory function values. Source: Fifteen years of experience on the use of Libexin tablets. Ther Hung. 1989;37(1):50-4.: ) However, more research is needed to confirm these findings.

  • Other Potential Uses

    Limited studies have explored the use of Libexin for coughs associated with various conditions, including bronchitis, both acute and chronic, as well as pre- and post-operative care. Source: Fifteen years of experience on the use of Libexin tablets. Ther Hung. 1989;37(1):50-4.: ) However, more robust clinical trials are needed to determine its efficacy in these specific applications.

Libexin, chemically known as 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole hydrochloride, is a compound that exhibits antitussive properties. It functions primarily by reducing the sensitivity of the bronchial mucosa's receptors, particularly the baroreceptors that trigger coughing in response to pressure changes. The molecular formula of Libexin is C23H28ClN3O, with a molecular weight of approximately 397.9 g/mol.

  • Oxidation: Under specific conditions, Libexin can be oxidized to form corresponding oxides.
  • Reduction: The compound can undergo reduction to yield amines.
  • Substitution: Libexin can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Libexin has been studied for its biological activities, particularly its antitussive effects. The compound's mechanism of action involves the inhibition of cough reflexes by acting on the central nervous system and peripheral receptors in the respiratory tract. This makes it useful in treating coughs associated with various respiratory conditions . Additionally, derivatives of oxadiazole compounds have shown significant pharmacological activities, including anti-tubercular and anticancer effects, indicating a broader potential for biological applications .

The synthesis of Libexin involves a multi-step process:

  • Formation of Intermediate: The reaction begins with 2,2-diphenylethylamine reacting with ethyl chloroformate to form an intermediate.
  • Final Product Formation: This intermediate is then reacted with 1,2,4-oxadiazole-5-amine to yield Libexin as the final product.

This synthetic route highlights the compound's complex structure and the careful manipulation of chemical reactants to achieve the desired molecular configuration.

Libexin is primarily used as an antitussive agent in clinical settings. Its ability to suppress cough reflexes makes it valuable in treating patients with chronic coughs due to respiratory illnesses. Furthermore, ongoing research into oxadiazole derivatives suggests potential applications in drug development for various therapeutic areas, including oncology and infectious diseases .

Libexin shares structural similarities with several other compounds within the oxadiazole class and related classes. Here are some notable compounds:

Compound NameChemical StructureKey Characteristics
PrenoxdiazineC23H27N3OAntitussive agent; similar mechanism of action as Libexin .
1,3,4-OxadiazoleVariableKnown for diverse biological activities; less common than 1,2,4 isomer .
1,2,3-OxadiazoleVariableLess stable; not frequently used in medicinal chemistry .
Thiadiazole DerivativesVariableExhibits various pharmacological properties; often compared with oxadiazoles .

Uniqueness of Libexin

Libexin is unique due to its specific structural arrangement combining a diphenylethyl moiety with a piperidine group and an oxadiazole ring. This configuration contributes to its distinct pharmacological profile as an effective antitussive agent while differentiating it from other similar compounds that may not exhibit the same level of efficacy or mechanism of action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

390WW7V7MZ

Other CAS

982-43-4

Wikipedia

Prenoxdiazine hydrochloride

Dates

Modify: 2024-04-14
1: Schweiger O. The role of Libexin combination in the symptomatic treatment of different pulmonary diseases. Ther Hung. 1984;32(2):85-6. PubMed PMID: 6546267.
2: Shul'gin AV, Abramova VG, Votchal OA. [Clinical evaluation of the antitussive action of libexin and baltix]. Ter Arkh. 1975;47(3):140-2. Russian. PubMed PMID: 779093.
3: Csürös L. Fifteen years of experience on the use of Libexin tablets. Ther Hung. 1989;37(1):50-4. Review. PubMed PMID: 2667194.
4: Rácz I, Plachy J, Gyarmati L. [Libexin metabolism]. Acta Pharm Hung. 1978;48 Suppl:11-3. Hungarian. PubMed PMID: 749516.
5: Gergely I. Libexin combinatum in the treatment of patients suffering from chronic respiratory tract diseases. Ther Hung. 1978;26(3):136-8. PubMed PMID: 725818.
6: Halmos T, Salamon F. Observations with Libexin-c in bronchopulmonary syndromes. Ther Hung. 1973;21(3-4):149-51. PubMed PMID: 4808355.
7: Balázs C, Szabó M, Szerze P, Leövey A. Effect of libexin combinatum (libexine and emetine) on phagocytosis by polymorphonuclear granulocytes and alveolar macrophages. Eur J Clin Pharmacol. 1977 Dec 16;12(5):345-8. PubMed PMID: 340236.
8: Hankovszky M, Károlyi A. [Study on the antitussive effect of Libexin in clinical practice]. Orv Hetil. 1966 Jul 24;107(30):1427-8. Hungarian. PubMed PMID: 5968420.
9: Bollabás B. Application of libexin in diseases of the respiratory tract. Ther Hung. 1968;16(1):38-41. PubMed PMID: 5655291.
10: Vas M, Kun A. A new antitussive (libexin) for geriatric use. Ther Hung. 1967;15(1):32-4. PubMed PMID: 5343252.
11: Rédey T, Skoda E. Clinical use of Libexin, a new peripheral antitussive. Ther Hung. 1967;15(3):117-9. PubMed PMID: 4866485.
12: Poórnénémeth M, Rácz I, Plachy J, Gyarmati L. [Microdetermination of Libexin in biological media. II. Fluorometric determination of Libexin]. Acta Pharm Hung. 1978 Nov;48(6):261-6. Hungarian. PubMed PMID: 716933.
13: Kiss J, Pongor F, Nagy M. Comparative investigation of Libexin and Hydrocodin. Ther Hung. 1968;16(2):79-82. PubMed PMID: 5666419.
14: Plachy J, Rácz I, Poórné NM, Gyarmati L. [Microdetermination of 3-(2,2-diphenylethyl)-5-(2-piperidine-ethyl)-1,2,4-oxadiazol (Libexin) in biological medium. I. Determination of Libexin by the ion-pair formation method]. Acta Pharm Hung. 1978 Sep;48(5):204-9. Hungarian. PubMed PMID: 707114.
15: Keszler P, Babanassi E. Libexin in pulmonary surgery. Ther Hung. 1968;16(3):130-2. PubMed PMID: 5726086.
16: Harsányi K, Tardos L, Fehér I, Nagy G. Pharmacologic, clinico-pharmacologic and clinical effects of Libexin. Boll Chim Farm. 1973 Oct;112(10):691-9. PubMed PMID: 4782264.
17: Pandula E, Harsányi K, Rácz I. [The mechanism of the solvolysis of 3-(2,2-diphenyl-ethyl)-5-(2-piperidino-ethyl)-1,2,4-oxadiazole, (Libexin)]. Acta Pharm Hung. 1968 Jun;38(2):68-70. Hungarian. PubMed PMID: 5723280.
18: Olivieri D, Pezza A, Polistina D, D'Agostino F. [Clinical evaluation of a new drug combination in the therapy of acute and chronic bronchopneumopathies]. Arch Monaldi. 1979 Jan-Apr;34(1-2):29-41. Italian. PubMed PMID: 554572.
19: Bártfai Z, Somoskövi A, Puhó EH, Czeizel AE. No teratogenic effect of prenoxdiazine: a population-based case-control study. Congenit Anom (Kyoto). 2007 Mar;47(1):16-21. PubMed PMID: 17300686.
20: Nosál'ová G, Strapková A, Korpás J. [Studies of the antitussive effect of prenoxdiazine of experimentally induced cough]. Bratisl Lek Listy. 1982 Jul;78(1):47-54. Slovak. PubMed PMID: 7127162.

Explore Compound Types